Thiocyanic acid, cis-2-carbamoylvinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, cis-2-carbamoylvinyl ester is an organic compound with the molecular formula C4H4N2OS. It is known for its unique structure, which includes a thiocyanate group (SCN) and a carbamoylvinyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiocyanic acid, cis-2-carbamoylvinyl ester can be synthesized through both photochemical and electrochemical thiocyanation methods. The key stage in these methods is the generation of SCN radicals via one-electron oxidation of SCN anions, followed by their addition to the substrate .
Industrial Production Methods
Industrial production of this compound typically involves the use of visible light and electricity to perform thiocyanation reactions. This approach is favored due to its environmental friendliness and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, cis-2-carbamoylvinyl ester undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include chemical oxidants and visible-light photocatalysts . The conditions for these reactions often involve the use of air as a “green oxidant” and the application of visible light .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of photochemical thiocyanation methods can lead to the formation of 3-amino-2-thiocyanato-α,β-unsaturated carbonyl compounds .
Scientific Research Applications
Thiocyanic acid, cis-2-carbamoylvinyl ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which thiocyanic acid, cis-2-carbamoylvinyl ester exerts its effects involves the generation of SCN radicals via one-electron oxidation of SCN anions . These radicals then react with the substrate to form the desired product. The molecular targets and pathways involved in these reactions are primarily related to the thiocyanato group and its reactivity .
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid: A related compound with the formula HSCN, known for its tautomerism with isothiocyanic acid.
Isothiocyanic acid: Another related compound with the formula HNCS, which tends to dominate in the vapor phase.
Uniqueness
Thiocyanic acid, cis-2-carbamoylvinyl ester is unique due to its combination of a thiocyanato group and a carbamoylvinyl ester group.
Properties
CAS No. |
2807-36-5 |
---|---|
Molecular Formula |
C4H4N2OS |
Molecular Weight |
128.15 g/mol |
IUPAC Name |
[(Z)-3-amino-3-oxoprop-1-enyl] thiocyanate |
InChI |
InChI=1S/C4H4N2OS/c5-3-8-2-1-4(6)7/h1-2H,(H2,6,7)/b2-1- |
InChI Key |
ZLQULXQLBYUISA-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\SC#N)\C(=O)N |
Canonical SMILES |
C(=CSC#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.